molecular formula C10H10N2O B13887366 7-amino-8-methyl-1H-quinolin-2-one

7-amino-8-methyl-1H-quinolin-2-one

Cat. No.: B13887366
M. Wt: 174.20 g/mol
InChI Key: ZDNLORSFKUFARQ-UHFFFAOYSA-N
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Description

7-Amino-8-methyl-1H-quinolin-2-one is a substituted quinolinone derivative characterized by an amino group (-NH₂) at position 7 and a methyl group (-CH₃) at position 8 of the quinolin-2-one scaffold. The amino group at position 7 likely enhances nucleophilic reactivity and hydrogen-bonding capacity, while the methyl group at position 8 may influence steric effects and lipophilicity .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-amino-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,11H2,1H3,(H,12,13)

InChI Key

ZDNLORSFKUFARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-8-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the cyclization of 2-aminobenzophenones with formamide under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 7-amino-8-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

(a) 4-Amino-8-methyl-1H-quinolin-2-one (CAS 195373-68-3)
  • Substituents: Amino (-NH₂) at position 4, methyl (-CH₃) at position 8.
  • Key Differences: The amino group at position 4 alters electronic distribution and reactivity compared to the 7-amino isomer.
  • Applications: Not explicitly stated, but amino-substituted quinolinones are often intermediates in drug synthesis .
(b) 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0)
  • Substituents : Chloro (-Cl) at position 8, methyl (-CH₃) at position 7.
  • Key Differences: Chlorine’s electron-withdrawing nature contrasts with the electron-donating amino group in the target compound. This affects electrophilic substitution reactivity and bioavailability.
  • Synthesis: Chloro derivatives are typically synthesized via halogenation reactions, as seen in 4-chloro-8-methylquinolin-2(1H)-one synthesis .
(c) 7-Hydroxy-1H-quinolin-2-one (CAS 70500-72-0)
  • Substituents : Hydroxyl (-OH) at position 7.
  • This compound may exhibit different solubility and metabolic stability .

Halogenated and Fluorinated Analogs

(a) 8-Fluoro-7-methylquinolin-2(1H)-one (CAS 1161829-65-7)
  • Substituents : Fluoro (-F) at position 8, methyl (-CH₃) at position 7.
  • Key Differences: Fluorine’s strong electron-withdrawing effect and small atomic radius enhance metabolic stability and membrane permeability compared to amino or hydroxyl groups. This is advantageous in drug design .
(b) 4-Chloro-8-methylquinolin-2(1H)-one
  • Substituents : Chloro (-Cl) at position 4, methyl (-CH₃) at position 8.
  • Synthesis: Prepared via chlorination of 8-methylquinolin-2(1H)-one using POCl₃, followed by nucleophilic substitution reactions .

Structural and Property Comparison Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Amino-8-methyl-1H-quinolin-2-one NH₂ (7), CH₃ (8) C₁₀H₁₀N₂O 174.20 Potential pharmacological intermediate Inferred
4-Amino-8-methyl-1H-quinolin-2-one NH₂ (4), CH₃ (8) C₁₀H₁₀N₂O 174.20 Intermediate in drug synthesis
8-Chloro-7-methylquinolin-2(1H)-one Cl (8), CH₃ (7) C₁₀H₈ClNO 193.63 Halogenated analog for SAR studies
7-Hydroxy-1H-quinolin-2-one OH (7) C₉H₇NO₂ 161.16 Hydrogen-bonding scaffold
8-Fluoro-7-methylquinolin-2(1H)-one F (8), CH₃ (7) C₁₀H₈FNO 177.18 Enhanced metabolic stability

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